2-(piperidin-2-yl)phenol HBr
CAS No.:
Cat. No.: VC20541596
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrNO |
|---|---|
| Molecular Weight | 258.15 g/mol |
| IUPAC Name | 2-piperidin-2-ylphenol;hydrobromide |
| Standard InChI | InChI=1S/C11H15NO.BrH/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h1-2,5,7,10,12-13H,3-4,6,8H2;1H |
| Standard InChI Key | ZCYXITRRBKUHGI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C2=CC=CC=C2O.Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-(Piperidin-2-yl)phenol hydrobromide (C₁₁H₁₆BrNO) consists of a phenolic ring substituted at the ortho position by a piperidine moiety, with a hydrobromic acid counterion stabilizing the amine group. The piperidine ring adopts a chair conformation, as evidenced by related structures in crystallographic databases . Key bond angles and torsional parameters align with those of 3-substituted analogs, though the 2-substitution pattern introduces steric interactions between the phenolic hydroxyl and piperidine ring .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.15 g/mol | PubChem |
| Melting Point | 245–247 °C (analogous salt) | ACS |
| Solubility | Soluble in polar solvents (MeOH, H₂O) | Patent |
| pKa (amine) | ~10.2 (estimated) | Analog data |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous hydrobromide salts reveal distinct signals for the aromatic protons (δ 6.60–7.36 ppm) and piperidine methylene groups (δ 2.78–3.72 ppm) . Infrared spectroscopy typically shows O–H stretching at 3200–3400 cm⁻¹ and N–H vibrations at 2500–2700 cm⁻¹, though these regions may overlap in the hydrobromide form .
Synthesis and Manufacturing Processes
Grignard-Based Alkylation
A patented method for spiropiperidine intermediates involves the formation of Grignard reagents (e.g., isopropylmagnesium chloride) to functionalize piperidine precursors . For 2-(piperidin-2-yl)phenol hydrobromide, this approach could involve:
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Generating a phenyllithium reagent from 2-bromophenol.
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Reacting with N-methylpiperidinone to form the tertiary alcohol intermediate.
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Acid-catalyzed dehydration and subsequent hydrobromide salt formation using HBr/acetic acid .
Reductive Amination
Journal protocols describe reductive amination of ketones with primary amines under hydrogenation conditions . Applied to this compound, the steps would include:
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Condensing 2-hydroxybenzaldehyde with piperidine-2-carboxylic acid.
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Reducing the Schiff base intermediate with sodium borohydride.
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Treating the free base with hydrobromic acid to precipitate the salt .
Critical Reaction Parameters
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Temperature: Reflux in HBr/AcOH (40–50°C) ensures complete salt formation .
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Purification: Sequential washes with ethyl acetate and heptane yield >85% purity .
Pharmacological and Biological Relevance
Opioid Receptor Modulation
Structurally related piperidine hydrobromides exhibit affinity for μ-opioid receptors (MOR), with 5a (a 3-substituted analog) showing submicromolar binding (Kᵢ = 0.8 μM) . The 2-substituted variant may display enhanced steric hindrance, potentially altering receptor engagement kinetics.
Metabolic Stability
In vitro studies on similar compounds reveal moderate hepatic clearance (CLₕ = 22 mL/min/kg), attributed to glucuronidation of the phenolic hydroxyl group . Bromide counterions generally improve aqueous solubility, which may enhance bioavailability compared to freebase forms .
Industrial Applications
Intermediate in Spiropiperidine Synthesis
The patent literature highlights hydrobromide salts as key intermediates in synthesizing spiropiperidine derivatives, which are scaffolds for antipsychotic agents . For example, 5-chlorospiropiperidine derivatives are produced via HBr-mediated cyclization of tert-butyl esters .
Catalysis and Ligand Design
Piperidine-phenol ligands facilitate asymmetric catalysis in cross-coupling reactions. The bromide ion may act as a weakly coordinating anion, enhancing catalytic activity in Pd-mediated transformations .
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